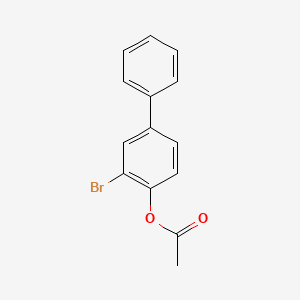

(2-Bromo-4-phenylphenyl) acetate

Description

(2-Bromo-4-phenylphenyl) acetate is an aromatic ester featuring a bromine substituent at the 2-position and a phenyl group at the 4-position of the benzene ring, with an acetyloxy functional group. This compound is structurally characterized by its ortho-bromo and para-phenyl substitution pattern, which confers unique electronic and steric properties. The bromine atom enhances electrophilic reactivity, making it a candidate for cross-coupling reactions, while the acetate group may influence solubility and hydrolysis kinetics.

Properties

CAS No. |

7466-03-7 |

|---|---|

Molecular Formula |

C14H11BrO2 |

Molecular Weight |

291.14 g/mol |

IUPAC Name |

(2-bromo-4-phenylphenyl) acetate |

InChI |

InChI=1S/C14H11BrO2/c1-10(16)17-14-8-7-12(9-13(14)15)11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

YSQFVAIHOFDARU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C2=CC=CC=C2)Br |

Origin of Product |

United States |

Scientific Research Applications

Synthesis Methodology

The synthesis typically involves:

- Starting Materials : Phenylacetate and brominating agents like N-bromosuccinimide.

- Conditions : The reaction is generally conducted in solvents such as acetic acid under controlled temperatures to achieve high yields.

Organic Synthesis

(2-Bromo-4-phenylphenyl) acetate serves as an important intermediate in organic synthesis, particularly in the development of biphenyl derivatives. These derivatives are significant due to their utility in various chemical reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, which are pivotal in forming carbon-carbon bonds.

| Reaction Type | Application | Reference |

|---|---|---|

| Suzuki-Miyaura | Formation of biphenyl compounds | |

| Heck Reaction | Synthesis of arylated products | |

| Bromination Reactions | Selective introduction of bromine |

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential biological activities. Compounds with similar structures have shown promise as anti-inflammatory agents and as inhibitors for specific enzymes involved in tumor progression.

Case Study: Antitumor Activity

Research indicates that derivatives of this compound may selectively inhibit carbonic anhydrases associated with hypoxic tumors, suggesting a therapeutic potential in cancer treatment .

Organic Electronics

The compound has been explored for its application in organic electronic devices due to its favorable electronic properties. It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells, where the bromine atom enhances charge mobility and stability.

| Material Application | Description | Reference |

|---|---|---|

| OLEDs | Used as a light-emitting material | |

| Photovoltaics | Enhances efficiency and stability |

Environmental Considerations

The synthesis and application of this compound must also consider environmental impacts. Eco-friendly synthesis methods are being developed to minimize waste and hazardous byproducts, aligning with green chemistry principles .

Comparison with Similar Compounds

4-Bromophenyl Acetate

2-Bromo-6-ethoxy-4-formylphenyl Acetate

- Molecular Formula : C₁₁H₁₁BrO₄ .

- Substituents : Bromine (2-position), ethoxy (6-position), formyl (4-position), and acetate.

- Key Differences : The formyl and ethoxy groups introduce additional electrophilic and hydrogen-bonding sites, enhancing reactivity in condensation or nucleophilic addition reactions compared to the simpler phenyl-substituted target compound.

- Applications : Likely serves as a multifunctional intermediate in synthetic organic chemistry .

Ethyl 2-Amino-2-(3-Bromo-4-Methoxyphenyl) Acetate

- Molecular Formula: C₁₁H₁₄BrNO₃ .

- Substituents: Bromine (3-position), methoxy (4-position), amino, and ethyl ester.

- Key Differences: The amino group enables participation in peptide coupling or Schiff base formation, while the ethyl ester may slow hydrolysis compared to the acetyloxy group in the target compound.

- Applications : Critical in synthesizing bioactive molecules, including kinase inhibitors .

Physicochemical Properties

Notes:

- LogP Trends : The target compound’s higher LogP (estimated) reflects increased hydrophobicity due to the phenyl group, favoring membrane permeability in drug design.

- Reactivity : Ortho-bromo substitution in the target compound may enhance steric effects in cross-coupling reactions compared to para-substituted analogs .

Preparation Methods

Reaction Mechanism

Bromination of 4-phenylphenyl acetate introduces a bromine atom at the ortho position relative to the acetate group, yielding (2-bromo-4-phenylphenyl) acetate. The reaction proceeds via electrophilic aromatic substitution (EAS), where bromine (Br₂) acts as the electrophile. The acetate group directs incoming electrophiles to the ortho and para positions, but steric hindrance from the biphenyl system favors ortho substitution. Iron powder serves as a catalyst, likely generating FeBr₃ in situ, which enhances Br₂'s electrophilicity.

Experimental Procedure

The following protocol is adapted from bromination studies of analogous biphenyl esters:

-

Reagents :

-

4-Phenylphenyl acetate (10 g, 38.6 mmol)

-

Glacial acetic acid (100 mL)

-

Bromine (3.4 mL, 66 mmol) in glacial acetic acid (30 mL)

-

Iron powder (trace amounts)

-

-

Procedure :

-

Dissolve 4-phenylphenyl acetate in glacial acetic acid at 60°C.

-

Add iron powder and stir to activate the catalyst.

-

Slowly add the bromine solution dropwise over 20 minutes, maintaining the temperature at 5–10°C using an ice-acetone bath.

-

Stir the mixture for 1.5 hours, monitoring for exothermic reactions.

-

Quench the reaction by pouring the mixture into ice-cold water (1.5 L).

-

Collect the precipitate via vacuum filtration and wash with cold water until neutral.

-

Purify the crude product by recrystallization from ethanol or ligroin.

-

-

Yield and Purity :

Optimization Parameters

-

Temperature Control : Excessive heat leads to di-bromination or decomposition. Maintaining temperatures below 10°C is critical.

-

Catalyst Loading : Excess iron powder accelerates side reactions; sub-stoichiometric amounts (0.5–1 mol%) are optimal.

-

Solvent Choice : Glacial acetic acid stabilizes intermediates and enhances Br₂ solubility.

Acetylation of 2-Bromo-4-Phenylphenol

Reaction Mechanism

This two-step approach involves:

-

Synthesis of 2-bromo-4-phenylphenol via bromination of 4-phenylphenol.

-

Esterification with acetic anhydride or acetyl chloride under basic conditions.

The acetylation step proceeds via nucleophilic acyl substitution, where the phenol’s hydroxyl group attacks the acetylating agent, forming the acetate ester.

Step 1: Bromination of 4-Phenylphenol

-

Reagents :

-

4-Phenylphenol (10 g, 54.3 mmol)

-

Bromine (2.7 mL, 54.3 mmol) in acetic acid (30 mL)

-

Iron powder (0.1 g)

-

-

Procedure :

-

Dissolve 4-phenylphenol in acetic acid at 50°C.

-

Add iron powder and bromine solution dropwise, maintaining 5–10°C.

-

Stir for 2 hours, quench with ice water, and isolate 2-bromo-4-phenylphenol via filtration.

-

Step 2: Acetylation of 2-Bromo-4-Phenylphenol

-

Reagents :

-

2-Bromo-4-phenylphenol (8.3 g, 30 mmol)

-

Acetic anhydride (6.1 mL, 65 mmol)

-

Pyridine (5 mL) in 1,4-dioxane (50 mL)

-

-

Procedure :

-

Dissolve the phenol in dioxane and pyridine.

-

Add acetic anhydride dropwise under nitrogen.

-

Reflux at 110°C for 3 hours.

-

Pour the mixture into ice-water, extract with ethyl acetate, and dry over MgSO₄.

-

Concentrate under reduced pressure and recrystallize from ethanol.

-

-

Yield and Purity :

Optimization Parameters

-

Base Selection : Pyridine neutralizes HBr, preventing acid-catalyzed ester hydrolysis.

-

Solvent Effects : Dioxane enhances reagent solubility without competing reactions.

Comparative Analysis of Methods

Q & A

Q. Methodological Answer :

Crystallization : Grow single crystals via slow evaporation in a solvent system (e.g., dichloromethane/hexane).

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.

Refinement : Employ SHELXL for structure solution. Key parameters:

| Parameter | Value |

|---|---|

| R-factor | <0.05 |

| C-C bond accuracy | ±0.009 Å |

| Data/parameter ratio | ≥15:1 |

| Reference software settings from recent crystallographic studies for accuracy . |

Advanced: How to analyze electronic effects using DFT calculations?

Q. Methodological Answer :

Modeling : Optimize geometry using B3LYP/6-311++G(d,p) basis set. Compare with crystallographic data to validate bond lengths/angles .

Electron Density Analysis : Use Multiwfn to map Laplacian of electron density (∇²ρ) for identifying σ-hole interactions involving bromine.

Correlation Energy : Apply the Colle-Salvetti formula to estimate correlation energy contributions, ensuring <5% deviation from experimental values .

Advanced: Resolving contradictions between spectroscopic and crystallographic data

Q. Methodological Answer :

Iterative Analysis : Cross-validate NMR chemical shifts with computed (GIAO-DFT) values. Discrepancies may indicate dynamic effects (e.g., rotamers) .

Temperature-Dependent Studies : Perform variable-temperature NMR or X-ray to detect conformational flexibility.

Error Source Checklist :

- Crystallographic disorder (e.g., partial occupancy).

- Solvent effects in NMR vs. solid-state X-ray.

Reference iterative qualitative frameworks for systematic troubleshooting .

Advanced: Designing palladium-catalyzed cross-coupling reactions

Q. Methodological Answer :

Substrate Activation : Use Suzuki-Miyaura coupling with this compound as the electrophilic partner. Optimize conditions:

- Catalyst: Pd(PPh₃)₄ (1–5 mol%).

- Base: K₂CO₃ in THF/H₂O (3:1).

Monitoring : Track reaction progress via GC-MS. Isolate products using preparative HPLC.

Mechanistic Probe : Conduct kinetic isotope effect (KIE) studies to differentiate oxidative addition vs. transmetalation rate-limiting steps.

Stability under thermal and photolytic conditions

Q. Methodological Answer :

Thermogravimetric Analysis (TGA) : Heat at 5°C/min under N₂. Observe decomposition onset (typically >200°C for aryl acetates).

Photostability : Expose to UV light (254 nm) in a quartz cell. Monitor degradation via UV-Vis spectroscopy.

Data Comparison : Cross-reference with NIST-reported thermodynamic data for analogous bromophenyl compounds (e.g., enthalpy of vaporization) .

Advanced: Mechanistic study of ester hydrolysis

Q. Methodological Answer :

Kinetic Profiling : Perform pH-dependent hydrolysis (e.g., 0.1 M NaOH vs. H₂SO₄). Use H NMR to quantify acetate release.

Isotope Labeling : Introduce O in the ester group to track nucleophilic attack pathways.

Computational Support : Calculate transition states (TS) at the M06-2X/def2-TZVP level. Compare activation energies (ΔG‡) with experimental rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.